molecular formula C19H20ClN5O2 B2668033 8-(5-chloro-2-methylphenyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887467-66-5

8-(5-chloro-2-methylphenyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2668033
CAS No.: 887467-66-5
M. Wt: 385.85
InChI Key: FUBVLIZGADYIPK-UHFFFAOYSA-N
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Description

8-(5-chloro-2-methylphenyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic organic compound with a complex structure It belongs to the class of imidazo[2,1-f]purines, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(5-chloro-2-methylphenyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Imidazo[2,1-f]purine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For example, starting from a purine derivative, the imidazole ring can be introduced through a condensation reaction with an aldehyde or ketone.

    Substitution Reactions: The introduction of the 5-chloro-2-methylphenyl group can be achieved through a nucleophilic aromatic substitution reaction. This involves reacting a suitable chloro-substituted benzene derivative with the imidazo[2,1-f]purine core.

    Alkylation: The addition of methyl and propyl groups is typically carried out using alkyl halides in the presence of a strong base, such as sodium hydride or potassium tert-butoxide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Solvent Selection: Choosing solvents that maximize solubility and minimize side reactions.

    Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and propyl groups, leading to the formation of alcohols, aldehydes, or carboxylic acids.

    Reduction: Reduction reactions can target the chloro group, potentially converting it to a hydrogen or other substituents.

    Substitution: The chloro group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Nucleophiles: Sodium methoxide (NaOMe), potassium cyanide (KCN).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of dechlorinated derivatives.

    Substitution: Formation of various substituted imidazo[2,1-f]purines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

Biologically, compounds of this class have shown potential as enzyme inhibitors, particularly targeting kinases and other proteins involved in cell signaling pathways.

Medicine

In medicine, derivatives of imidazo[2,1-f]purines are being investigated for their potential as antiviral, anticancer, and anti-inflammatory agents. The specific structure of 8-(5-chloro-2-methylphenyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione may offer unique interactions with biological targets.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 8-(5-chloro-2-methylphenyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with molecular targets such as enzymes and receptors. The chloro and methyl groups can enhance binding affinity through hydrophobic interactions and halogen bonding. The imidazo[2,1-f]purine core can mimic natural substrates or inhibitors, disrupting normal biological processes.

Comparison with Similar Compounds

Similar Compounds

    8-(5-chloro-2-methylphenyl)-1,7-dimethyl-3-ethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione: Similar structure with an ethyl group instead of a propyl group.

    8-(5-chloro-2-methylphenyl)-1,7-dimethyl-3-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione: Similar structure with a methyl group instead of a propyl group.

Uniqueness

The presence of the propyl group in 8-(5-chloro-2-methylphenyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can influence its physical properties, such as solubility and melting point, and its biological activity, potentially offering better pharmacokinetic properties compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

6-(5-chloro-2-methylphenyl)-4,7-dimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN5O2/c1-5-8-23-17(26)15-16(22(4)19(23)27)21-18-24(15)10-12(3)25(18)14-9-13(20)7-6-11(14)2/h6-7,9-10H,5,8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUBVLIZGADYIPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(N=C3N2C=C(N3C4=C(C=CC(=C4)Cl)C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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